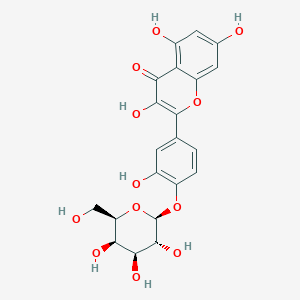

Quercetin 4'-O-galactoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

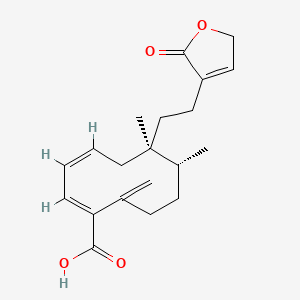

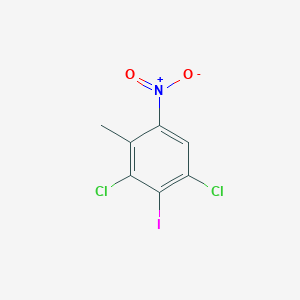

Quercetin 4’-O-galactoside is a naturally occurring flavonoid glycoside, derived from quercetin, a well-known plant flavonoid. This compound is found in various fruits and vegetables and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties . Quercetin 4’-O-galactoside is particularly interesting due to its enhanced solubility and bioavailability compared to its aglycone form, quercetin .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 4’-O-galactoside typically involves the enzymatic glycosylation of quercetin. One common method uses glycosyltransferases, which transfer a galactose moiety to the hydroxyl group at the 4’ position of quercetin . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure maximum enzyme activity.

Industrial Production Methods: Industrial production of quercetin 4’-O-galactoside can be achieved through biocatalytic processes using engineered microorganisms or plant cell cultures that express the necessary glycosyltransferases . This method is preferred due to its sustainability and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Quercetin 4’-O-galactoside undergoes various chemical reactions, including:

Reduction: Although less common, reduction reactions can modify the flavonoid structure, affecting its bioactivity.

Substitution: Glycosylation itself is a substitution reaction where a sugar moiety replaces a hydrogen atom on the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Reduction: Reducing agents like sodium borohydride.

Substitution: Glycosyltransferases in the presence of sugar donors like UDP-galactose.

Major Products:

Oxidation: Quercetin quinones and their conjugates.

Reduction: Reduced forms of quercetin derivatives.

Substitution: Various glycosylated forms of quercetin, including quercetin 4’-O-galactoside.

Wissenschaftliche Forschungsanwendungen

Quercetin 4’-O-galactoside has a wide range of applications in scientific research:

Wirkmechanismus

Quercetin 4’-O-galactoside exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . It also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and autophagy . Additionally, it inhibits enzymes like quinone reductase 2, contributing to its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Quercetin 3-O-galactoside: Found in lingonberries and plums, this compound also exhibits antioxidant and anti-inflammatory properties.

Quercetin 3-O-glucoside: Common in onions and apples, known for its high bioavailability and health benefits.

Hyperoside (quercetin 3-D-galactoside): Found in tea and grapes, it has similar antimicrobial and antioxidant activities.

Uniqueness: Quercetin 4’-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other quercetin glycosides . This makes it particularly valuable for therapeutic applications and functional food development.

Eigenschaften

Molekularformel |

C21H20O12 |

|---|---|

Molekulargewicht |

464.4 g/mol |

IUPAC-Name |

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15+,17+,19-,21-/m1/s1 |

InChI-Schlüssel |

OIUBYZLTFSLSBY-HMFCTUEFSA-N |

Isomerische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |

Kanonische SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)

![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)

![Benzo[4,5]cyclohept[1,2-b]indole](/img/structure/B14746022.png)